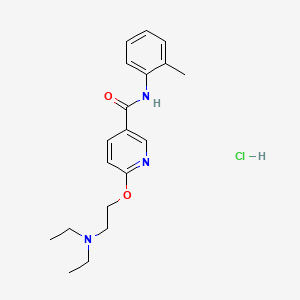![molecular formula C20H14S B14452837 2-[2-(Anthracen-2-YL)ethenyl]thiophene CAS No. 78405-84-2](/img/structure/B14452837.png)
2-[2-(Anthracen-2-YL)ethenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Anthracen-2-YL)ethenyl]thiophene is an organic compound that combines the structural features of anthracene and thiophene Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while thiophene is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Anthracen-2-YL)ethenyl]thiophene typically involves the coupling of anthracene derivatives with thiophene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of anthracene with a halogenated thiophene in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing scalable purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Anthracen-2-YL)ethenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or sulfoxides, depending on the reagents used.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadyl acetylacetonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene-thiophene compounds.
Scientific Research Applications
2-[2-(Anthracen-2-YL)ethenyl]thiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its favorable electronic properties.
Photophysics: Its photophysical properties make it suitable for use in fluorescent probes and organic scintillators.
Material Science: The compound is explored for its potential in creating new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which 2-[2-(Anthracen-2-YL)ethenyl]thiophene exerts its effects is primarily related to its electronic structure. The conjugated system of anthracene and thiophene allows for efficient electron delocalization, which is crucial for its photophysical and electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions, influencing its behavior in different applications .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
2-(10-Bromoanthracene-9-yl)thiophene: A related compound with similar structural features but different reactivity and applications.
Uniqueness
2-[2-(Anthracen-2-YL)ethenyl]thiophene is unique due to its combination of anthracene and thiophene, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics.
Properties
CAS No. |
78405-84-2 |
|---|---|
Molecular Formula |
C20H14S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(2-anthracen-2-ylethenyl)thiophene |
InChI |
InChI=1S/C20H14S/c1-2-5-17-14-19-12-15(8-10-20-6-3-11-21-20)7-9-18(19)13-16(17)4-1/h1-14H |
InChI Key |
BFBUWRVPDCVFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



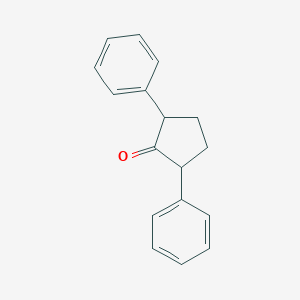

![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)

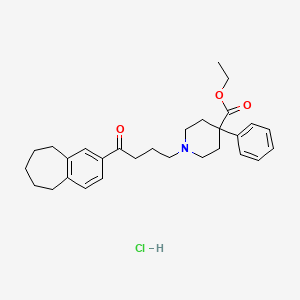

![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)
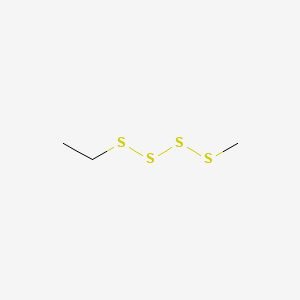
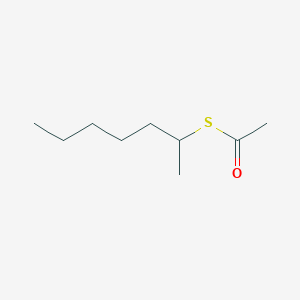
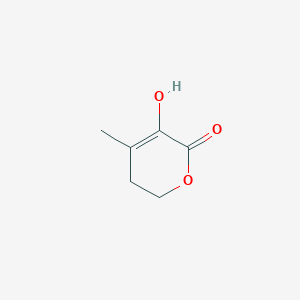
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
